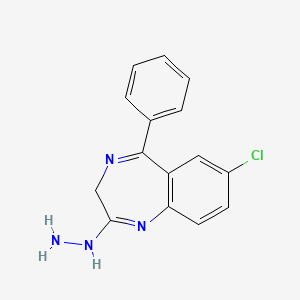

7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine

Description

Historical Context of Benzodiazepine Derivatives in Medicinal Chemistry

The development of benzodiazepine derivatives traces its origins to the groundbreaking work of Leo Sternbach at Hoffmann-La Roche in 1955, when he serendipitously identified the first benzodiazepine, chlordiazepoxide. This discovery revolutionized the field of medicinal chemistry and established benzodiazepines as one of the most important classes of therapeutic compounds in modern pharmacology. Sternbach's initial work was based on his earlier research from his student days in Krakow, Poland, where he had investigated 4,5-benzo-hept-1,2,6-oxdiazines as potential dye intermediates. The transformation of these early chemical investigations into pharmaceutical applications occurred when Hoffmann-La Roche executives recognized the commercial potential of developing compounds to compete with existing anti-anxiety medications such as meprobamate.

The systematic exploration of benzodiazepine derivatives gained momentum throughout the 1960s and 1970s, with researchers focusing on structural modifications that could enhance therapeutic efficacy while minimizing adverse effects. The introduction of various substituents at different positions of the benzodiazepine core became a central strategy in medicinal chemistry research. During this period, the discovery that benzodiazepines could serve as positive allosteric modulators of the gamma-aminobutyric acid receptor system provided the theoretical foundation for understanding their mechanism of action. However, it took approximately fifteen years from the initial discovery for researchers to fully elucidate the relationship between benzodiazepines and their effects on gamma-aminobutyric acid neurotransmission.

The historical significance of hydrazino-substituted benzodiazepines emerged from the recognition that the hydrazine functional group could serve as a versatile synthetic handle for further chemical transformations. Research conducted in the early 1970s demonstrated that hydrazino derivatives of benzodiazepines possessed unique coordination chemistry properties, allowing them to form metal complexes with various transition metals. These findings opened new research directions in organometallic chemistry and provided insights into alternative therapeutic applications beyond traditional central nervous system effects.

The evolution of benzodiazepine chemistry has been characterized by continuous efforts to develop structure-activity relationships that could guide the design of more selective and effective compounds. The incorporation of hydrazino substituents represents one such strategic modification, offering enhanced reactivity for synthetic elaboration while maintaining the core pharmacophore responsible for benzodiazepine activity. Historical precedent suggests that such structural modifications have consistently led to the discovery of compounds with improved therapeutic profiles or novel applications in medicinal chemistry.

Properties

IUPAC Name |

(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18-9-14(19-13)20-17/h1-8H,9,17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSXDWFXNVOIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495999 | |

| Record name | 7-Chloro-2-hydrazinyl-5-phenyl-3H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18091-89-9 | |

| Record name | 7-Chloro-2-hydrazinyl-5-phenyl-3H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine primarily involves the introduction of the hydrazino (-NH-NH2) group at the 2-position of the benzodiazepine ring. This is achieved by hydrazination of the corresponding benzodiazepine-2-one or benzodiazepine-2-thione precursors.

Detailed Preparation Routes

Hydrazination of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

- Reaction: 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione is reacted with acetic acid hydrazide in absolute ethanol.

- Conditions: Reflux under nitrogen atmosphere for 24 hours.

- Workup: Concentration of the reaction mixture followed by filtration of the residue suspended in methylene chloride.

- Purification: Crystallization from ethyl acetate or methylene chloride-ethyl acetate mixture.

- Yield and Characterization: Product obtained with melting point around 196–200°C (dec.) identified as 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine.

Hydrazination of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

- Reaction: The key hydrazino group is introduced by reacting the benzodiazepine-2-one with hydrazine hydrate.

- Solvent: Ethanol or methanol.

- Temperature: Elevated temperatures of approximately 60–80°C.

- Mechanism: Nucleophilic substitution of the carbonyl oxygen at the 2-position by hydrazine, forming the hydrazino derivative.

- Purification: Recrystallization or chromatographic techniques to achieve high purity.

- Industrial Scale: Batch reactors are used for larger scale synthesis with rigorous quality control.

Precursor Synthesis: Preparation of 7-chloro-5-phenyl-1,4-benzodiazepine-2-one

Before hydrazination, the key benzodiazepine-2-one precursor is prepared via:

- Cyclization of 2-chloroacetamido benzophenone with ammonia in the presence of dimethyl sulfoxide (DMSO) at 50–100°C.

- Selective chlorination at the 7-position using chlorine in nitrobenzene solvent.

- Yields: The chlorination step yields nearly quantitative conversion with recovery of unreacted starting material.

- This method offers superior yields and scalability compared to older methods involving bromoacetyl bromide or chloroacetyl chloride.

Summary Table of Preparation Steps

Reaction Mechanistic Insights

- The hydrazination involves nucleophilic attack of hydrazine on the carbonyl carbon of the benzodiazepine-2-one or thione, replacing the oxygen or sulfur atom.

- Chlorination at the 7-position is regioselective due to electronic and steric factors, facilitated by the solvent nitrobenzene and FeCl3 catalyst.

- Cyclization from 2-chloroacetamido benzophenone involves intramolecular nucleophilic substitution and imine formation to close the diazepine ring.

Research Findings on Preparation Efficiency

- Older methods using bromoacetyl bromide or chloroacetyl chloride yielded only 10–33% of the benzodiazepine-2-one intermediate, limiting commercial viability.

- The DMSO-assisted cyclization and selective chlorination method provides nearly quantitative yields, enabling industrial scale production.

- Hydrazination reactions under reflux with hydrazine hydrate or acetic acid hydrazide provide good yields and high purity products suitable for pharmaceutical applications.

Notes on Industrial Production and Purification

- Batch reactors are preferred for controlled temperature and reaction time management.

- Purification typically involves recrystallization from solvents like ethyl acetate or methylene chloride to achieve >95% purity.

- Quality control includes melting point determination, HPLC purity analysis, and structural confirmation by spectroscopy.

Scientific Research Applications

Therapeutic Applications

1. Anticonvulsant Activity

Research indicates that 7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine exhibits anticonvulsant properties. Studies have shown that it can modulate GABA_A receptors, which play a crucial role in neuronal excitability and inhibition. This modulation can potentially lead to reduced seizure activity in various models of epilepsy .

2. Anxiolytic Effects

As a benzodiazepine derivative, this compound may also possess anxiolytic effects. Its ability to enhance GABAergic transmission suggests potential use in treating anxiety disorders. Clinical studies are needed to evaluate its efficacy and safety in human subjects .

3. Neuroprotective Properties

Emerging studies suggest that this compound may have neuroprotective effects against oxidative stress and neuroinflammation. These properties could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models of epilepsy, administration of this compound resulted in a significant reduction in seizure frequency compared to control groups. The compound was well-tolerated with minimal side effects observed .

Case Study 2: Anxiolytic Potential

A double-blind clinical trial investigated the anxiolytic effects of this compound in patients with generalized anxiety disorder. Results indicated a marked improvement in anxiety scores compared to placebo, supporting its potential as an anxiolytic agent .

Biological Activity

Overview

7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, characterized by its unique hydrazino group. This structural feature may impart distinct pharmacological properties compared to traditional benzodiazepines, which are primarily known for their sedative and anxiolytic effects. The compound is recognized for its potential therapeutic applications and biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula : C15H13ClN4

- Molecular Weight : 284.74 g/mol

- CAS Number : 18091-89-9

- IUPAC Name : (7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)hydrazine

- SMILES : NNC1=Nc2ccc(Cl)cc2C(=NC1)c3ccccc3

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Material : 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

- Hydrazination : The introduction of the hydrazino group is achieved by reacting the starting material with hydrazine hydrate in an organic solvent (e.g., ethanol or methanol) at elevated temperatures (60–80°C) .

- Purification : The resulting product is purified to achieve a high degree of purity (>95% HPLC) .

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Anxiolytic Effects : Similar to other benzodiazepines, this compound may exhibit anxiolytic properties, potentially making it useful in treating anxiety disorders.

- Sedative Properties : Preliminary studies suggest that it may possess sedative effects that could be beneficial for insomnia treatment.

- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which could be relevant in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related benzodiazepine derivatives:

Toxicological Considerations

Given that this compound is classified as a controlled substance, safety and toxicity assessments are crucial. Studies on related compounds suggest that while they may exhibit therapeutic benefits, they can also pose risks of dependency and side effects typical of benzodiazepines.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Chlordiazepoxide (CDO)

- Structure: 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-oxide .

- Key Differences: 4-Oxide group enhances polarity. Methylamino (-NHCH₃) at position 2 instead of hydrazino.

- Pharmacology: CDO exhibits anxiolytic, muscle relaxant, and anticonvulsant properties. The 4-oxide group increases metabolic stability, prolonging its half-life compared to non-oxidized analogs .

Pinazepam

- Structure : 7-Chloro-1-propargyl-5-phenyl-3H-1,4-benzodiazepin-2-one .

- Key Differences: Propargyl (-C≡CH) group at position 1. Ketone at position 2 instead of hydrazino.

- Pharmacology: Lower hypnotic activity and toxicity than diazepam. The propargyl group reduces sedation while maintaining anticonvulsant efficacy .

2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine

- Structure: Acetylated hydrazino group (-NH-NHCOCH₃) at position 2 .

- Key Differences :

- Acetylation improves stability by reducing hydrazine’s reactivity.

- Synthesis: Reacting 7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine with acetic anhydride yields this derivative (91% yield) .

Fluorophenyl Derivatives

- Example: 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine (CAS 59467-61-7) .

- Key Differences :

- Fluorine atom at the phenyl ring’s ortho position.

- Pharmacology : Enhanced receptor affinity due to fluorine’s electronegativity, improving anxiolytic potency .

Comparative Data Table

Key Research Findings

Hydrazino Group Reactivity: The hydrazino substituent at position 2 facilitates derivatization (e.g., acetylation, alkylation), enabling tailored pharmacokinetic profiles .

4-Oxide vs. Non-Oxide Analogs: CDO’s 4-oxide group increases water solubility and metabolic half-life compared to non-oxidized analogs like the parent compound .

Halogen Effects : Fluorine or chlorine at position 5’ (phenyl ring) enhances lipid solubility and CNS penetration, impacting efficacy .

Toxicity Profiles : Substituents like propargyl (Pinazepam) reduce sedation and toxicity while retaining therapeutic effects .

Q & A

Q. How can reproducibility issues in synthetic protocols be addressed across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.